N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide
Description
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide is a heterocyclic carboxamide compound featuring a furan ring linked to a carboxamide group substituted with a cyclopropyl moiety and a 1-methylpyrrole-derived alkyl chain. Its structure combines aromatic (furan, pyrrole) and aliphatic (cyclopropyl) components, which may influence its physicochemical properties and biological activity.
Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHDUADIGWDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized through the reaction of an appropriate aldehyde with an amine under acidic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Furan Carboxamide Formation: The final step involves the coupling of the pyrrole intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or furan rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs.
Scientific Research Applications
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Groups
The compound’s comparison with analogs focuses on substituents, functional groups, and heterocyclic cores, which dictate solubility, stability, and target interactions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Analysis of Structural Differences and Implications
Heterocyclic Core Variations
- Target Compound : Contains a furan-2-carboxamide core, which contrasts with pyrrole-2-carboxamide in CAS 1017437-76-1 . Furan’s oxygen atom may reduce electron density compared to pyrrole’s nitrogen, affecting binding to metal-containing enzymes like HDACs.
- MC1568: Features a pyrrole ring but integrates a hydroxamic acid group, a known zinc-binding motif critical for HDAC inhibition . The target compound lacks this group, suggesting divergent mechanisms of action.
Substituent Effects
- Cyclopropyl vs. Aromatic Groups: The target’s cyclopropyl substituent may enhance metabolic stability compared to MC1568’s fluorophenyl-propenoyl chain or CAS 1017437-76-1’s butyryl group, which are prone to oxidative metabolism .
- Phenylpiperidine in N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide : The bulky aromatic and piperidine groups likely increase lipophilicity, favoring blood-brain barrier penetration, unlike the target compound’s compact cyclopropyl group .
Functional Group Impact
- Hydroxamic Acid (MC1568) vs. Carboxamide (Target) : Hydroxamic acids exhibit strong chelation with zinc ions in HDAC active sites, whereas carboxamides rely on hydrogen bonding or hydrophobic interactions. This difference may result in lower potency for the target compound in HDAC inhibition .
- Furan vs. Pyrrole : The oxygen atom in furan may reduce basicity compared to pyrrole’s nitrogen, altering solubility and protein interaction profiles .
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